molecular formula C17H18Cl3NO3 B1662677 Celastramycin A CAS No. 491600-94-3

Celastramycin A

货号 B1662677
CAS 编号: 491600-94-3
分子量: 390.7 g/mol
InChI 键: VPAMZQVPJOAFJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .


Molecular Structure Analysis

Celastramycin A is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .


Physical And Chemical Properties Analysis

Celastramycin A is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .

科学研究应用

Immune Suppression

  • Scientific Field : Immunology
  • Application Summary : Celastramycin A has been identified as a potential immune suppressor. It inhibits the production of antibacterial peptides in an ex vivo culture system of Drosophila and suppresses the TNFα-mediated induction of IL-8 in mammalian cells .
  • Methods of Application : The molecular mechanism of Celastramycin A was studied by examining its binding proteins and investigating their biological functions. The study involved the use of a lung carcinoma cell line, LU99, and UV-irradiated HeLa cells .
  • Results : The study found that ZFC3H1, a zinc finger protein, is a Celastramycin A binding protein. The knockdown of ZFC3H1 reduced IL-8 expression levels in the TNFα-stimulated lung carcinoma cell line, LU99, and UV-irradiated HeLa cells .

Pulmonary Arterial Hypertension Treatment

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Celastramycin A has been identified as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). It inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) which is a characteristic of PAH .
  • Methods of Application : The study involved screening 5562 compounds using a high-throughput screening system to discover compounds which inhibit the proliferation of PASMCs from patients with PAH .
  • Results : Celastramycin was found to inhibit the proliferation of PASMCs from PAH patients in a dose-dependent manner. It reduced the protein levels of HIF-1α (hypoxia-inducible factor 1α), which impairs aerobic metabolism, and κB (nuclear factor-κB), which induces proinflammatory signals, in PAH-PASMCs, leading to reduced secretion of inflammatory cytokine .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Celastramycin A has been found to have antibacterial activity against several bacterial pathogens of veterinary and zoonotic relevance . It has been tested against seven pathogenic bacterial species (Brachyspira sp., Chlamydia sp., Clostridioides sp., Mannheimia sp., Mycobacterium sp., Mycoplasma sp., Pasteurella sp.) .
  • Methods of Application : The study involved testing eight different natural products for antimicrobial activity against the mentioned bacterial species. The compounds were tested for their ability to inhibit bacterial growth .
  • Results : Celastramycin A displayed activity at concentrations <2 µg/mL against Pasteurella sp. and Mannheimia sp. It achieved the best results with MIC 90 values for both panels of P. multocida and M. haemolytica field isolates .

Modulation of IL-8 Transcription

  • Scientific Field : Molecular Biology
  • Application Summary : Celastramycin A has been found to modulate IL-8 transcription. It has a partial agonistic activity against ZFC3H1, a zinc finger protein .
  • Methods of Application : The study involved examining the effects of Celastramycin A on IL-8 levels in ZFC3H1-silenced LU99 cells .
  • Results : The study found that IL-6 levels were attenuated by the addition of Celastramycin A even in the ZFC3H1-silenced LU99 cells .

未来方向

Celastramycin A could be used as a lead compound for novel immunosuppressive agents . Further studies are needed to investigate its potential applications and mechanisms of action .

属性

IUPAC Name

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAMZQVPJOAFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432706
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celastramycin A

CAS RN

491600-94-3
Record name Celastramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celastramycin A
Reactant of Route 2
Celastramycin A
Reactant of Route 3
Celastramycin A
Reactant of Route 4
Celastramycin A
Reactant of Route 5
Celastramycin A
Reactant of Route 6
Celastramycin A

Citations

For This Compound
58
Citations
H Kikuchi, M Sekiya, Y Katou, K Ueda, T Kabeya… - Organic …, 2009 - ACS Publications
… , a benzoyl pyrrole-type compound, celastramycin A, was identified and isolated as a potent … Japanese patent, the correct structure of celastramycin A was confirmed to be 2. Compound …
Number of citations: 35 pubs.acs.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2014 - journals.plos.org
… Celastramycin A, a small molecule that inhibits the … mechanism, we examined Celastramycin A binding proteins and … zinc finger protein, as a Celastramycin A binding protein. The …
Number of citations: 15 journals.plos.org
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - Circulation …, 2019 - Am Heart Assoc
Rationale: Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production of …
Number of citations: 37 www.ahajournals.org
R Kurosawa, K Satoh, N Kikuchi, T Satoh… - European Heart …, 2019 - academic.oup.com
Background Pulmonary arterial hypertension (PAH) is characterized by enhanced proliferation of pulmonary artery smooth muscle cells (PASMCs) accompanying increased production …
Number of citations: 3 academic.oup.com
R Kurosawa, K Satoh, N Kikuchi, J Omura, T Satoh… - Circulation, 2016 - Am Heart Assoc
Background: Pulmonary arterial hypertension (PAH) is a fatal disease characterized by enhanced proliferation of pulmonary arterial smooth muscle cells (PASMCs). However, all the …
Number of citations: 0 www.ahajournals.org
T Tomita, K Ieguchi, F Coin, Y Kato, H Kikuchi… - PloS one, 2015 - journals.plos.org
Correction: ZFC3H1, a Zinc Finger Protein, Modulates IL-8 Transcription by Binding with Celastramycin A, a Potential Immune Supp … Correction: ZFC3H1, a Zinc Finger Protein …
Number of citations: 13 journals.plos.org
C Liu, H Yamamura, M Hayakawa, Z Zhang… - The Journal of …, 2022 - nature.com
… to a structure revision study on celastramycin A by Kikuchi and coworkers [13]… celastramycin A than the β-benzoylpyrrole isomer (Fig. 4). Deshielding of C4 (1: δ C 115.2, celastramycin A…
Number of citations: 5 www.nature.com
R Kurosawa, K Satoh, N Kikuchi, H Kikuchi… - …, 2018 - cardio.med.tohoku.ac.jp
… Revised structure and synthesis of celastramycin A, a potent innate immune suppressor. … ZFC3H1, a zinc finger protein, modulates IL-8 transcription by binding with celastramycin A, a …
Number of citations: 3 www.cardio.med.tohoku.ac.jp
H Emmanuel - 2017 - ptsldigitalv2.ukm.my
… Its metabolomics profile revealed the presence of some antibacterials such as Cefditoren pivoxil, Celastramycin A, and Meclocycline. Its draft genome size was 8.04 Mbs with …
Number of citations: 0 ptsldigitalv2.ukm.my
C Pullen, P Schmitz, K Meurer, DD v. Bamberg… - Planta, 2002 - Springer
… The antibiotic activity of celastramycins A and B was tested and especially celastramycin A was found to be highly effective against a collection of multiresistent bacterial strains (Table 3)…
Number of citations: 110 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。